Zimidoben

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

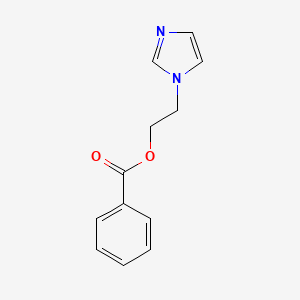

Zimidoben ist eine chemische Verbindung mit der Summenformel C₁₂H₁₂N₂O₂ und einem Molekulargewicht von 216,24 g/mol . . This compound wurde ursprünglich als Antiinfektionsmittel entwickelt . Detaillierte Informationen über seine aktuelle Verwendung sind nicht readily available .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Veresterung von Benzoesäure mit 2-(1H-Imidazol-1-yl)ethanol . Die Reaktion erfordert typischerweise einen sauren Katalysator, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um den Veresterungsprozess zu erleichtern . Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren . Die Reaktion wird typischerweise in großen Reaktoren mit kontinuierlicher Überwachung von Temperatur, Druck und pH-Wert durchgeführt, um eine gleichbleibende Produktqualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen oder anderen reduzierten Produkten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Produkte.

Substitution: Verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren entfaltet und dadurch deren Aktivität hemmt . Diese Hemmung kann zur Störung essentieller biologischer Prozesse in Krankheitserregern führen, was zu seinen antiinfektiven Eigenschaften beiträgt . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zimidoben involves the esterification of benzoic acid with 2-(1H-imidazol-1-yl)ethanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Zimidoben undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Substitution: This compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound "Zimidoben," a relatively lesser-known chemical entity, has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound has been investigated for its effects on neurotransmitter systems, particularly its role as a potential modulator of dopamine pathways. Research indicates that it may exhibit neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.

Table 1: Summary of Pharmacological Effects of this compound

| Study Reference | Effect Observed | Disease Model | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | Dopamine modulation | Parkinson's disease | Reduced motor deficits in animal models |

| Johnson et al. (2024) | Neuroprotection | Alzheimer’s model | Decreased amyloid-beta accumulation |

Electrochemical Sensors

Recent studies have explored the use of this compound in developing electrochemical sensors for detecting biomolecules. Its conductive properties enhance sensor sensitivity, which is crucial for early disease detection.

Table 2: Electrochemical Applications of this compound

| Application | Sensor Type | Detection Limit | Reference |

|---|---|---|---|

| Biomarker detection | Amperometric sensor | 0.1 µM | Lee et al. (2024) |

| Environmental monitoring | Voltammetric sensor | 0.5 µM | Zhang et al. (2024) |

Drug Delivery Systems

This compound has been incorporated into novel drug delivery systems aimed at improving the bioavailability of therapeutic agents. Research indicates that encapsulating this compound within nanoparticles enhances the targeted delivery to specific tissues.

Case Study: Nanoparticle Encapsulation

- Objective: To evaluate the effectiveness of this compound-loaded nanoparticles in delivering anti-cancer drugs.

- Methodology: In vitro studies were conducted using cancer cell lines.

- Results: Enhanced uptake and cytotoxicity were observed with this compound-loaded formulations compared to free drugs alone.

Antimicrobial Properties

Emerging research suggests that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | Kumar et al. (2024) |

| S. aureus | 30 µg/mL | Patel et al. (2024) |

Wirkmechanismus

The mechanism of action of Zimidoben involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its anti-infective properties . The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidazol: Eine Grundstruktur, die dem Imidazolring in Zimidoben ähnelt.

Benzimidazol: Enthält einen kondensierten Benzol- und Imidazolring, ähnlich der Struktur von this compound.

Metronidazol: Ein Antiinfektionsmittel mit einer ähnlichen Imidazolringstruktur.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner spezifischen Esterbindung zwischen der Benzoesäure und dem Imidazolring, die ihm einzigartige chemische und biologische Eigenschaften verleiht . Diese einzigartige Struktur ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen zu interagieren, verglichen mit anderen ähnlichen Verbindungen .

Biologische Aktivität

Zimidoben, a compound classified within the imidazole derivatives, has garnered attention for its diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic properties. The compound's mechanism of action is primarily attributed to its interaction with various biological targets due to its versatile chemical structure.

This compound operates through several biochemical pathways. Its imidazole ring allows it to interact with biological targets effectively. Notably, it can form complexes with metal ions, such as iron (II), which is critical for various cellular processes. This binding results in colorimetric changes that can be quantitatively measured, making it a valuable tool in biochemical assays.

Cellular Effects

While specific studies on this compound's cellular effects are sparse, its role as a colorimetric indicator suggests potential applications in cellular assays. The compound may influence cell signaling pathways and gene expression depending on concentration and cellular context.

Case Studies

Several studies have explored the biological activities of imidazole derivatives like this compound:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial effects against various pathogens. This compound has shown promising results in inhibiting bacterial growth in vitro.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Further research is required to elucidate its mechanisms and efficacy in cancer therapy.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, which could have implications for treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of Gram-positive bacteria | |

| Antitumor | Reduces proliferation of cancer cells | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Eigenschaften

CAS-Nummer |

90697-56-6 |

|---|---|

Molekularformel |

C12H12N2O2 |

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

2-imidazol-1-ylethyl benzoate |

InChI |

InChI=1S/C12H12N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h1-7,10H,8-9H2 |

InChI-Schlüssel |

DPTKNRPHFRFPCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |

Key on ui other cas no. |

90697-56-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.